

2,4-Dibromoanisole molecular structure and weight

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Compound of Interest

Compound Name: 2,4-Dibromoanisole

Cat. No.: B1585499

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An In-depth Technical Guide to 2,4-Dibromoanisole

This guide provides a comprehensive overview of the molecular structure, properties, and synthesis of **2,4-dibromoanisole**, tailored for researchers, scientists, and professionals in drug development.

Molecular Structure and Properties

2,4-Dibromoanisole, systematically named 2,4-dibromo-1-methoxybenzene, is an aromatic organic compound.^[1] Its structure consists of a benzene ring substituted with a methoxy group (-OCH₃) at the first position and two bromine atoms at the second and fourth positions.^{[1][2]} This substitution pattern is a result of the ortho- and para-directing effect of the electron-donating methoxy group during electrophilic aromatic substitution reactions.^[1] The presence of the electronegative bromine atoms and the methoxy group results in a polar molecule.^[1]

The two bromine atoms are significant reactive sites, acting as good leaving groups in nucleophilic substitution reactions, which makes **2,4-dibromoanisole** a useful precursor for synthesizing more complex organic molecules.^[1] It serves as a key intermediate in the production of pharmaceuticals, agrochemicals, and specialty chemicals like dyes and flame retardants.^{[3][4]}

Quantitative Data Summary

The key physicochemical properties of **2,4-dibromoaniso**le are summarized in the table below for easy reference.

Property	Value
IUPAC Name	2,4-dibromo-1-methoxybenzene[1]
Molecular Formula	C ₇ H ₆ Br ₂ O[1][3]
Molecular Weight	265.93 g/mol [1][3][5]
CAS Registry Number	21702-84-1[1][3][6]
Appearance	White to light yellow powder or crystal[3]
Melting Point	61-63 °C[1][3][4]
Boiling Point	101-106 °C at 1 mmHg[1][4]
Density	~1.8 g/cm ³ [1]
Solubility	Practically insoluble in water[1]
InChI Key	XGXUGXPKRBQINS-UHFFFAOYSA-N[1]
Canonical SMILES	<chem>COC1=C(C=C(C=C1)Br)Br</chem> [1]

Molecular Structure Visualization

The two-dimensional chemical structure of **2,4-dibromoaniso**le is depicted below, illustrating the arrangement of the methoxy group and bromine atoms on the benzene ring.

Caption: Molecular structure of **2,4-Dibromoaniso**le.

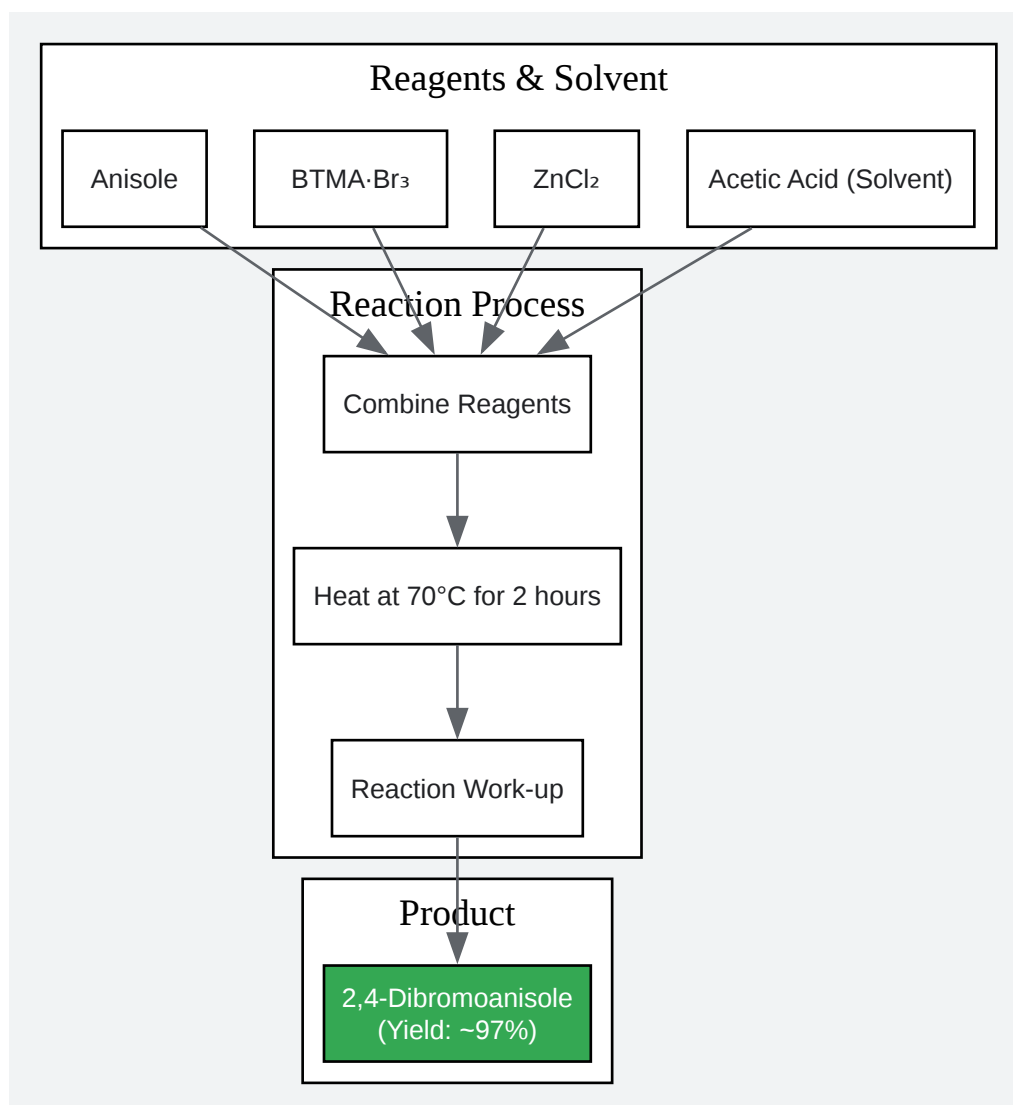
Experimental Protocols: Synthesis

2,4-Dibromoanisole can be synthesized through several established methods. The following protocols provide detailed methodologies for two common approaches.

Protocol: Dibromination of Aniso

This method involves the direct electrophilic aromatic bromination of anisole. The methoxy group activates the ring, directing bromination to the ortho and para positions.

Workflow: Anisole Dibromination



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Caption: Workflow for the synthesis of **2,4-Dibromoanisole** via dibromination of anisole.

Methodology:

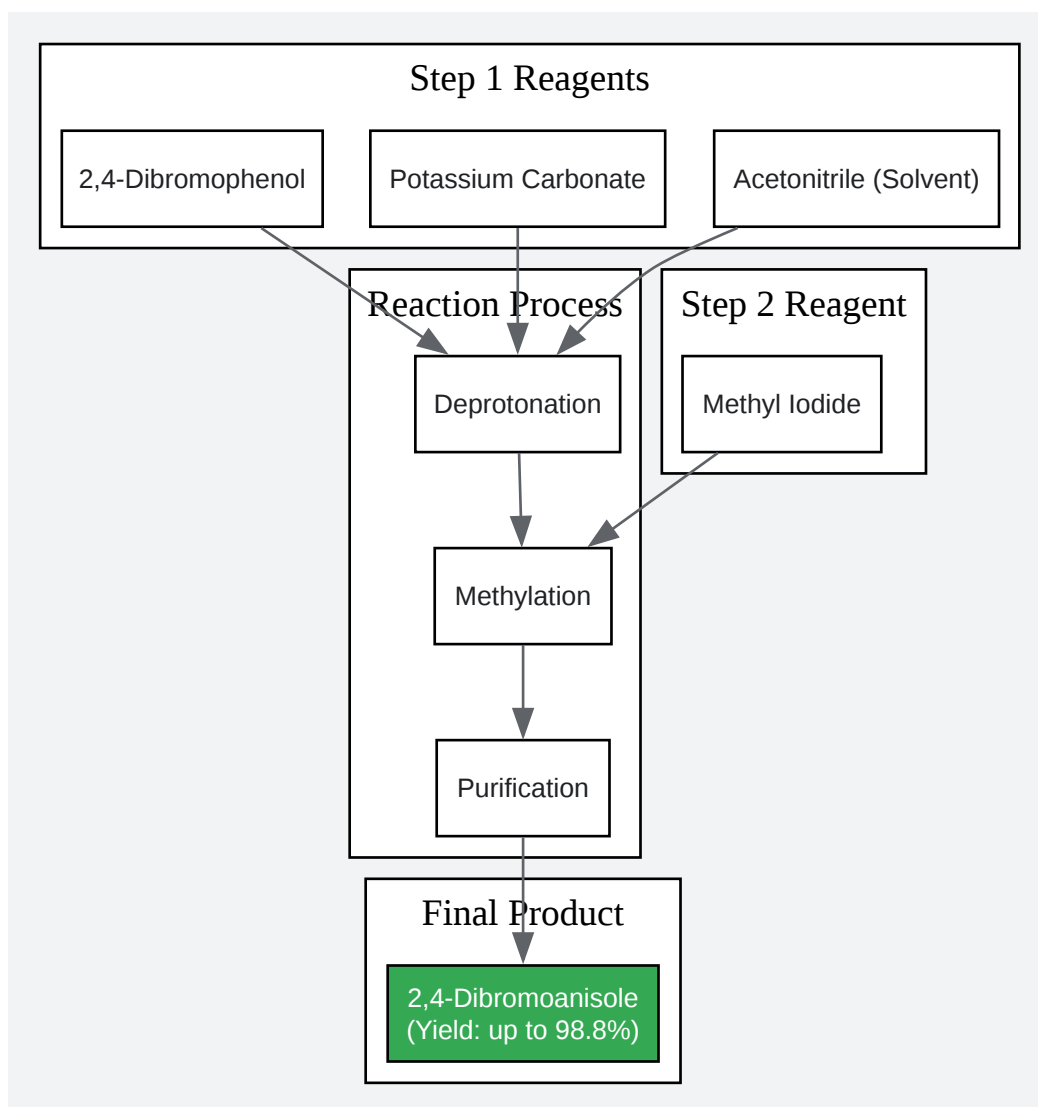
- Reaction Setup: In a suitable reaction vessel, combine anisole, benzyltrimethylammonium tribromide (BTMA·Br₃), and zinc chloride (ZnCl₂).^[7]

- Solvent Addition: Use acetic acid as the solvent for the reaction.^[7]
- Reaction Conditions: Heat the mixture to a temperature of 70°C.^[7]
- Reaction Time: Maintain the reaction at this temperature for a duration of 2 hours.^[7]
- Work-up and Isolation: Following the reaction period, perform a standard aqueous work-up to quench the reaction and remove inorganic byproducts. The crude product is then purified, typically by recrystallization or chromatography, to yield **2,4-dibromoanisole**. This method has been reported to achieve a yield of approximately 97%.^[7]

Protocol: Synthesis from 2,4-Dibromophenol

This two-step protocol involves the methylation of the hydroxyl group of 2,4-dibromophenol.

Workflow: Synthesis from 2,4-Dibromophenol



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Caption: Workflow for the synthesis of **2,4-Dibromoanisole** from 2,4-Dibromophenol.

Methodology:

- Deprotonation: Dissolve 2,4-dibromophenol in acetonitrile. Add potassium carbonate (K_2CO_3), which acts as a base to deprotonate the phenolic hydroxyl group, forming the corresponding phenoxide ion.[1]
- Methylation: Add methyl iodide (CH_3I) to the reaction mixture. The phenoxide ion acts as a nucleophile, attacking the methyl iodide in a Williamson ether synthesis to form the methoxy group.[1]

- Work-up and Purification: After the reaction is complete, the mixture is typically filtered to remove the inorganic salts. The solvent is evaporated, and the resulting crude product is purified. This route has been reported to produce yields as high as 98.8%.^[1]

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